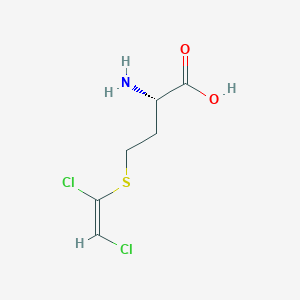
S-(1,2-Dichlorovinyl)homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1,2-Dichlorovinyl)homocysteine (DCVC) is a toxic compound that is formed during the metabolism of trichloroethylene (TCE), a widely used industrial solvent. DCVC has been extensively studied in scientific research due to its potential health hazards and environmental impact.
Mechanism of Action
S-(1,2-Dichlorovinyl)homocysteine exerts its toxic effects by inhibiting the activity of cystathionine β-synthase (CBS), an enzyme involved in the metabolism of homocysteine. This inhibition leads to the accumulation of homocysteine, which can cause oxidative stress and DNA damage. S-(1,2-Dichlorovinyl)homocysteine also inhibits the activity of glutathione peroxidase, an enzyme that plays a crucial role in protecting cells from oxidative damage.
Biochemical and Physiological Effects:
S-(1,2-Dichlorovinyl)homocysteine exposure has been shown to cause a wide range of biochemical and physiological effects, including liver and kidney damage, oxidative stress, DNA damage, and altered gene expression. S-(1,2-Dichlorovinyl)homocysteine has also been shown to induce apoptosis and cell cycle arrest in various cell types.
Advantages and Limitations for Lab Experiments
S-(1,2-Dichlorovinyl)homocysteine is a useful tool for studying the mechanism of TCE-induced toxicity and carcinogenicity. It is also a valuable biomarker for TCE exposure and toxicity in humans and animals. However, S-(1,2-Dichlorovinyl)homocysteine is a highly toxic compound that requires careful handling and disposal.
Future Directions
Future research on S-(1,2-Dichlorovinyl)homocysteine should focus on developing more sensitive and specific biomarkers for TCE exposure and toxicity. There is also a need for further studies on the molecular mechanisms underlying S-(1,2-Dichlorovinyl)homocysteine-induced toxicity and carcinogenicity. Additionally, the development of new therapeutic strategies for S-(1,2-Dichlorovinyl)homocysteine-induced toxicity and carcinogenicity is an important area of research.
Synthesis Methods
S-(1,2-Dichlorovinyl)homocysteine is synthesized by the reaction of TCE with homocysteine in the presence of glutathione-S-transferase (GST). This reaction results in the formation of S-(1,2-Dichlorovinyl)homocysteine, glutathione (GSH), and S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG can further be metabolized to S-(1,2-Dichlorovinyl)homocysteine through the action of γ-glutamyl transpeptidase.
Scientific Research Applications
S-(1,2-Dichlorovinyl)homocysteine has been extensively studied in scientific research due to its potential health hazards and environmental impact. It is used as a biomarker for TCE exposure and toxicity in humans and animals. S-(1,2-Dichlorovinyl)homocysteine is also used as a tool for studying the mechanism of TCE-induced toxicity and carcinogenicity.
properties
CAS RN |
102916-85-8 |
|---|---|
Product Name |
S-(1,2-Dichlorovinyl)homocysteine |
Molecular Formula |
C28H19FN4O8 |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
(2S)-2-amino-4-[(E)-1,2-dichloroethenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C6H9Cl2NO2S/c7-3-5(8)12-2-1-4(9)6(10)11/h3-4H,1-2,9H2,(H,10,11)/b5-3-/t4-/m0/s1 |
InChI Key |
FLDHIRRXGKLJDM-BNWFAOCJSA-N |
Isomeric SMILES |
C(CS/C(=C\Cl)/Cl)[C@@H](C(=O)O)N |
SMILES |
C(CSC(=CCl)Cl)C(C(=O)O)N |
Canonical SMILES |
C(CSC(=CCl)Cl)C(C(=O)O)N |
synonyms |
DCVHC S-(1,2-dichlorovinyl)homocysteine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
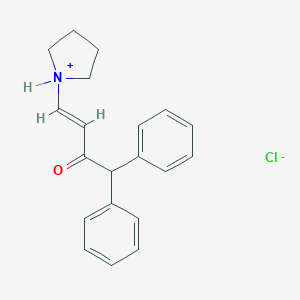
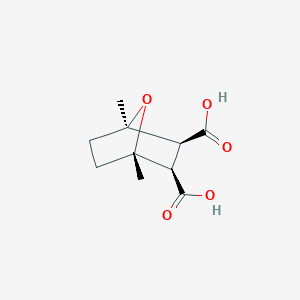
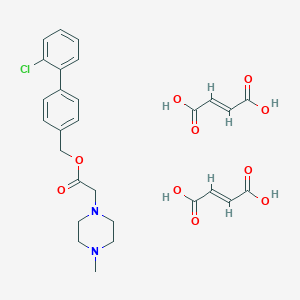
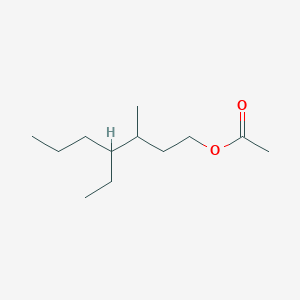
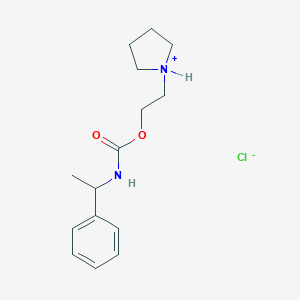
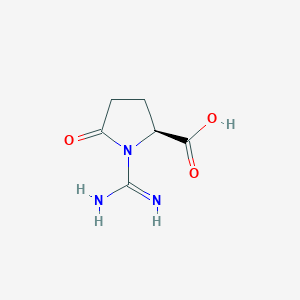


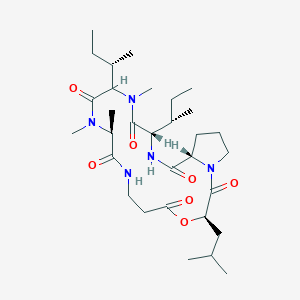

![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
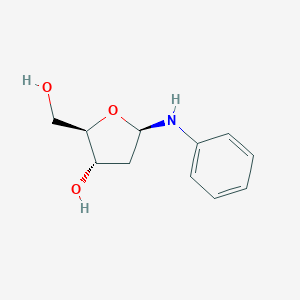
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)